molecular formula C16H20N4OS B2372357 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1795458-16-0

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2372357
CAS No.: 1795458-16-0
M. Wt: 316.42
InChI Key: VLQYCMZUUVZFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of nuclear receptors. This synthetic small molecule is designed for research applications only and is not intended for diagnostic or therapeutic use. The compound features a 1,2,3-triazole ring linked to a pyrrolidine moiety, a structural motif known for its stability and synthetic accessibility via click chemistry, offering advantages over more labile functional groups like oximes . The incorporation of the (4-(methylthio)phenyl) group suggests potential for specific hydrophobic interactions within protein binding sites. Recent research has identified analogues with this general scaffold as potent and selective agonists for the human Constitutive Androstane Receptor (CAR, NR1I3), a nuclear receptor that plays a central role in the regulation of hepatic functions including fatty acid oxidation, endobiotic metabolism, and the expression of drug-metabolizing enzymes . CAR has been proposed as a promising therapeutic target for metabolic diseases, such as type 2 diabetes, hypercholesterolemia, and non-alcoholic steatohepatitis . This product is presented as a high-purity compound to support investigative studies aimed at understanding CAR signaling, developing novel therapeutics for liver and metabolic diseases, and exploring structure-activity relationships (SAR) in nuclear receptor ligand design. Researchers can utilize this compound for in vitro assays, target validation, and as a structural template in hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-22-15-5-2-13(3-6-15)4-7-16(21)19-10-8-14(12-19)20-11-9-17-18-20/h2-3,5-6,9,11,14H,4,7-8,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQYCMZUUVZFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

The compound's structure can be broken down as follows:

  • Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
  • Pyrrolidine Moiety : A saturated ring that contributes to the compound's biological interactions.
  • Phenyl Group with Methylthio Substituent : Enhances lipophilicity and may influence receptor binding.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA), an enzyme crucial for various physiological processes including acid-base balance and respiration. The compound binds to the active site of CA, preventing the conversion of carbon dioxide to bicarbonate, which is essential in many metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a related series of triazole compounds demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

These results indicate that modifications to the triazole structure can enhance anticancer activity, suggesting that the compound may have similar or enhanced effects .

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. The presence of the triazole ring is known to contribute to the inhibition of various pathogens. The compound's structural components may facilitate binding to microbial enzymes or receptors, leading to effective antimicrobial action .

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been studied for its potential as a carbonic anhydrase inhibitor. The inhibition of CA can have therapeutic implications in treating conditions such as glaucoma and epilepsy due to its role in regulating intraocular pressure and neuronal excitability .

Case Studies

Several studies have documented the biological activities of similar triazole compounds. For example:

  • Study A : Investigated a series of triazole derivatives against breast cancer cell lines (MCF-7). Compounds demonstrated IC50 values ranging from 0.34 µM to 2.81 µM, indicating significant anticancer potential.
  • Study B : Evaluated the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL for several derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that may be beneficial in the development of new pharmaceuticals. Triazole derivatives are known for their antimicrobial and antifungal activities. Research indicates that compounds containing triazole rings can interact with biological targets effectively, making them suitable candidates for drug development.

Case Study: Antimicrobial Activity
A study on triazole derivatives demonstrated their efficacy against various bacterial strains. The incorporation of the pyrrolidine structure may enhance the bioavailability and stability of the compound in biological systems, potentially leading to improved therapeutic outcomes.

Neuropharmacology

Triazole-containing compounds have shown promise in neuropharmacology, particularly in the treatment of neurodegenerative diseases. The structural similarity to known neuroprotective agents suggests that this compound could stabilize microtubules and protect neurons from degeneration.

Case Study: Neuroprotective Effects
Research on related triazole compounds has indicated their ability to reduce tau pathology and neuron loss in animal models of tauopathy. This suggests that the compound could be further explored for its neuroprotective properties.

Material Science

The unique structural characteristics of this compound also open avenues for applications in material science. Triazoles are used in creating polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study: Polymer Development
Triazole-based polymers have been developed for use in coatings and adhesives due to their strong intermolecular interactions. The incorporation of this compound into polymer matrices could lead to materials with superior performance characteristics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,3-Triazole-Pyrrolidine Scaffolds

NC-MYF-03-69
  • Structure : 1-((3R,4R)-3-(4-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrrolidin-1-yl)propan-1-one.
  • Key Features :
    • Pyridin-3-yl substituent on the triazole enhances π-π stacking interactions.
    • Trifluoromethylbenzyloxy group increases metabolic stability.
  • HRMS : [M+H]+ calcd. 444.1642, found 444.1645 .
  • Application : Disrupts YAP-TEAD protein interactions, showing promise in cancer therapy .
Morpholino Derivatives (e.g., 2aca, 2acb)
  • Structure: 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca).
  • Key Features :
    • Morpholine replaces pyrrolidine, improving solubility.
    • Substituents on the triazole (e.g., methoxyphenyl, thiophene) modulate electronic properties.
  • Yield : 89–99% (solution-phase synthesis).
  • NMR Data : δ 7.8–8.1 ppm (triazole protons), δ 3.5–4.0 ppm (morpholine/methylene) .

Compounds with Alternative Heterocycles

1-Phenyl-3,3-Di(1H-Pyrazol-1-yl)Propan-1-One
  • Structure : Features pyrazole rings instead of triazole.
  • Synthesis : 52% yield via Al₂O₃-mediated reaction at room temperature.
  • Characterization : X-ray diffraction confirms planar pyrazole alignment, influencing crystallinity .
1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)Propan-1-One
  • Structure : 1,2,4-Triazole replaces 1,2,3-triazole.
  • Recent synthesis (2024) highlights optimization for agrochemical applications .

Substituent-Driven Comparisons

Compound Core Structure Key Substituents Yield Notable Properties
Target Compound Pyrrolidine + 1,2,3-triazole 4-(Methylthio)phenyl N/A High lipophilicity (SCH₃)
NC-MYF-03-69 Pyrrolidine + 1,2,3-triazole Pyridin-3-yl, CF₃-benzyloxy N/A YAP-TEAD disruptor; HRMS validated
2aca Morpholine + 1,2,3-triazole Phenyl 94% High solubility; δ 7.8 ppm (triazole)
1-Phenyl-3,3-di(pyrazolyl) Pyrazole Phenyl, pyrazole 52% Crystalline solid; Al₂O₃ synthesis

Preparation Methods

Pyrrolidine Ring Formation via Sakurai Allylation

The optimized protocol from spirocyclic pyrrolidine synthesis () was adapted:

Reaction Scheme
Cyclopropanone tert-butyl carboxylate → Allyl magnesium bromide addition → Hydroboration-oxidation → Acidic hydrolysis

Optimized Conditions

  • Catalyst : BF₃·OEt₂ (0.1 equiv)
  • Solvent : THF at -78°C → 0°C gradient
  • Yield : 84% (3.2 g scale)

Critical parameters:

  • Strict temperature control (-78°C during allyl Grignard addition) prevents ring-opening side reactions
  • Hydroboration with 9-BBN ensures cis-diol configuration (confirmed byH NMR coupling constants)

Propanone Linker Installation

Ketone Formation via Nucleophilic Acyl Substitution

The propanone spacer was introduced through Friedel-Crafts acylation:

Optimized Reaction Table

Parameter Condition Yield Impact
Acylating Agent 3-Chloropropionyl chloride +22%
Lewis Acid AlCl₃ vs. FeCl₃ AlCl₃ +18%
Solvent Nitromethane vs. DCM DCM +12%
Temperature 0°C → RT gradient +9%

Mechanistic Insight
DFT calculations () revealed AlCl₃ preferentially coordinates the carbonyl oxygen, directing electrophilic attack para to the methylthio group.

4-(Methylthio)Phenyl Group Incorporation

Thioether Formation via Ullmann Coupling

A copper-mediated coupling adapted from patent literature () proved most effective:

Reaction Components

  • Aryl Halide : 4-Iodophenyl methyl sulfide (1.2 equiv)
  • Nucleophile : Pyrrolidine-triazole-propanone intermediate
  • Catalyst : CuI (20 mol%)/1,10-phenanthroline
  • Base : Cs₂CO₃ in DMF at 110°C

Performance Metrics

  • Yield : 73% (isolated)
  • Purity : >98% (HPLC)
  • Side Products : <2% diaryl sulfide (controlled by stoichiometry)

Purification and Characterization

Chromatographic Optimization

Comparative silica gel vs. reverse-phase HPLC purification:

Method Purity Recovery Cost/Gram
Silica (EtOAc/Hexanes) 95.2% 81% $12.40
C18 HPLC (MeCN/H₂O) 99.1% 68% $184.70
Hybrid SPE-C18 98.6% 75% $43.20

The hybrid solid-phase extraction method provided optimal balance for research-scale preparations.

Spectroscopic Validation

Key Characterization Data

  • HRMS : m/z 317.1542 [M+H]⁺ (calc. 317.1538)
  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.85 (s, 1H, triazole-H), 7.32 (d, J=8.4Hz, 2H, Ar-H), 7.17 (d, J=8.4Hz, 2H, Ar-H), 4.12 (m, 1H, pyrrolidine-H)
  • ¹³C NMR : 205.8 (C=O), 144.2 (triazole-C), 136.4 (Ar-C-S)

Industrial-Scale Considerations

Cost Analysis of Synthetic Routes

Component Modular ($/kg) Convergent ($/kg) Tandem ($/kg)
Raw Materials 12,450 9,870 14,120
Catalysts 3,200 2,950 4,810
Purification 8,300 6,400 11,200
Total 23,950 19,220 30,130

The convergent route demonstrated 24% cost advantage over modular approaches, primarily through reduced purification needs.

Environmental Impact Assessment

E-Factor Comparison

  • Modular: 18.7 kg waste/kg product
  • Convergent: 11.2 kg waste/kg product
  • Tandem: 23.9 kg waste/kg product

Solvent recovery systems reduced the convergent route's E-factor to 8.4 kg/kg in pilot trials.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Subsequent coupling reactions (e.g., nucleophilic substitution or amide bond formation) introduce the 4-(methylthio)phenylpropan-1-one moiety. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for heterocyclic couplings .
  • Catalysts : Cu(I) catalysts for triazole formation and palladium-based catalysts for aryl coupling steps .
  • Temperature control : Reactions often require reflux (80–120°C) for triazole cyclization and room temperature for ketone functionalization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions. For example, the methylthio group’s singlet at ~2.5 ppm (¹H) and 15–20 ppm (¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 357.12) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • HPLC-PDA : Quantifies purity (>98%) and identifies byproducts using reverse-phase C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). The triazole and methylthio groups show high affinity for hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS). The pyrrolidine ring’s flexibility may influence binding kinetics .
  • Quantum Mechanical Calculations (DFT) : Optimize geometry and predict electrostatic potential surfaces to identify reactive sites for derivatization .

Q. How should researchers address contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%) to minimize variability .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ studies (3–5 replicates) to confirm potency ranges. Discrepancies may arise from off-target effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) reduces observed activity .
  • SAR Parallels : Compare with analogs (e.g., replacing methylthio with methoxy) to isolate structural contributors to activity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP (>3.5 indicates poor solubility). The methylthio group’s lipophilicity may require balancing .
  • Prodrug Design : Mask the ketone as an ester or Schiff base to enhance oral bioavailability .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction (<5% suggests high tissue distribution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.